3,4,4-Trimethyl-5-phenyl-4H-pyrazole
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Overview
Description
3,4,4-Trimethyl-5-phenyl-4H-pyrazole is a heterocyclic organic compound with the molecular formula C12H14N2. It belongs to the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with acetylenic ketones. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3,4,4-Trimethyl-5-phenyl-4H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, dihydropyrazoles, and substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,4-Trimethyl-5-phenyl-4H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3,4,4-Trimethyl-5-phenyl-4H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Dimethyl-3,5-diphenyl-4H-pyrazole
- 4-Allyl-3,4-dimethyl-5-phenyl-4H-pyrazole
- 4-Benzyl-3,4-dimethyl-5-phenyl-4H-pyrazole
Uniqueness
3,4,4-Trimethyl-5-phenyl-4H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
30169-46-1 |
---|---|
Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
3,4,4-trimethyl-5-phenylpyrazole |
InChI |
InChI=1S/C12H14N2/c1-9-12(2,3)11(14-13-9)10-7-5-4-6-8-10/h4-8H,1-3H3 |
InChI Key |
UPLOVBMAYBTYAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C1(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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